molecular formula C24H27N3O3 B11238522 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11238522
M. Wt: 405.5 g/mol
InChI Key: SPPOQVKLRWLIKC-UHFFFAOYSA-N
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Description

1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a quinoline core, a diethylamino group, and a dimethylphenylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the diethylamino group, and the attachment of the dimethylphenylamino substituent. Common synthetic routes may involve:

    Cyclization reactions: to form the quinoline core.

    Amidation reactions: to introduce the diethylamino group.

    Substitution reactions: to attach the dimethylphenylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[(2,4-dimethylphenyl)amino]ethyl}imidazolidin-2-one: Shares a similar dimethylphenylamino group but has a different core structure.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide: Contains a dimethylphenylamino group and a thiazole ring.

Uniqueness

1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and its quinoline core, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-5-26(6-2)24(30)19-14-23(29)27(21-10-8-7-9-18(19)21)15-22(28)25-20-12-11-16(3)13-17(20)4/h7-14H,5-6,15H2,1-4H3,(H,25,28)

InChI Key

SPPOQVKLRWLIKC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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